molecular formula C20H22N2O4 B4846030 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B4846030
M. Wt: 354.4 g/mol
InChI Key: KPVCLQXIPKRMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. BRL-15572 belongs to the class of piperazine compounds and has been found to have a high affinity for the serotonin 5-HT1A receptor.

Mechanism of Action

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a selective partial agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the behavioral effects of stress in rats. These effects are thought to be mediated by the modulation of neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a potent tool for studying the role of this receptor in the regulation of mood and anxiety. However, one limitation is that the effects of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine may not be directly translatable to humans, as animal models may not fully capture the complexity of human mood and anxiety disorders.

Future Directions

There are several future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine. One direction is to investigate its potential therapeutic effects in humans for the treatment of anxiety and depression. Another direction is to explore its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, further research is needed to fully understand the mechanisms underlying the anxiolytic and antidepressant effects of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been extensively studied in scientific research due to its potential therapeutic effects. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-24-17-5-3-16(4-6-17)21-8-10-22(11-9-21)20(23)15-2-7-18-19(14-15)26-13-12-25-18/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVCLQXIPKRMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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